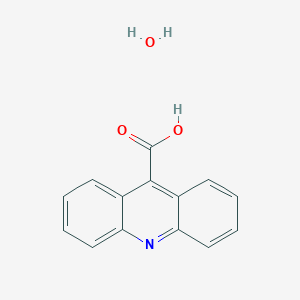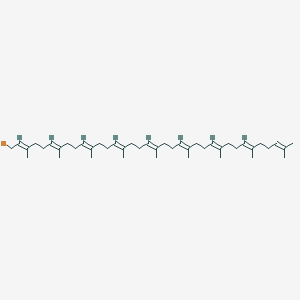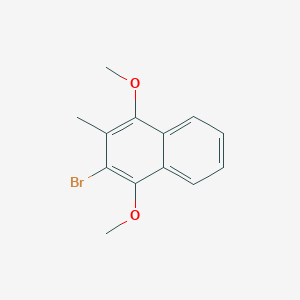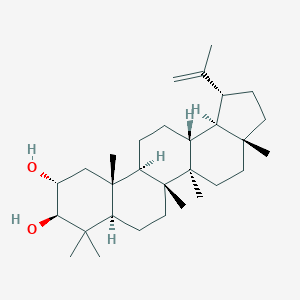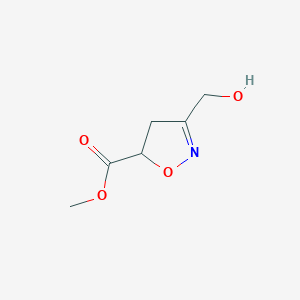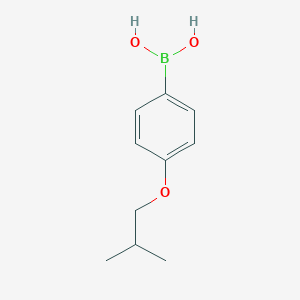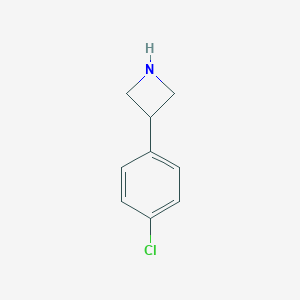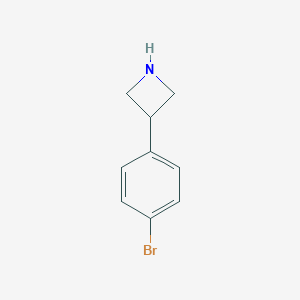
Gancaonin P 3/'methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gancaonin P 3’-methyl ether is a flavonoid compound derived from the plant Glycyrrhiza uralensis, commonly known as licorice. This compound is known for its unique chemical structure and potential biological activities. It is characterized by the presence of multiple hydroxyl groups and a methoxy group, which contribute to its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gancaonin P 3’-methyl ether can be synthesized through various chemical reactions involving the modification of its parent compound, gancaonin P. The synthesis typically involves the methylation of the hydroxyl group at the 3’ position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
The industrial production of gancaonin P 3’-methyl ether involves the extraction of the parent compound from Glycyrrhiza uralensis followed by chemical modification. The extraction process includes solvent extraction, purification through chromatography, and crystallization. The extracted gancaonin P is then subjected to methylation using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Gancaonin P 3’-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its hydroxyl and methoxy groups.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gancaonin P 3’-methyl ether. These derivatives can exhibit different chemical and biological properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule for studying flavonoid chemistry and reactivity. Its derivatives are explored for their unique chemical properties.
Biology: Gancaonin P 3’-methyl ether exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects. It is used in research to understand the mechanisms underlying these activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry: Gancaonin P 3’-methyl ether and its derivatives are explored for use in cosmetics, food additives, and pharmaceuticals due to their bioactive properties.
Mecanismo De Acción
The biological effects of gancaonin P 3’-methyl ether are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also interacts with cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparación Con Compuestos Similares
Gancaonin P 3’-methyl ether is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Gancaonin P: The parent compound without the methyl group at the 3’ position.
Gancaonin A: Another flavonoid from Glycyrrhiza uralensis with different hydroxylation patterns.
Licoricidin: A related compound with distinct structural features and biological activities.
Compared to these similar compounds, gancaonin P 3’-methyl ether exhibits unique reactivity and biological properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
151776-21-5 |
|---|---|
Fórmula molecular |
C21H20O7 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3 |
Clave InChI |
UXTFKMCFQVSJLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |
SMILES canónico |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |
melting_point |
160-162°C |
| 151776-21-5 | |
Descripción física |
Solid |
Sinónimos |
3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone gancaonin P-3'-methyl ether gancaonin P-3'-methylether THMIF |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



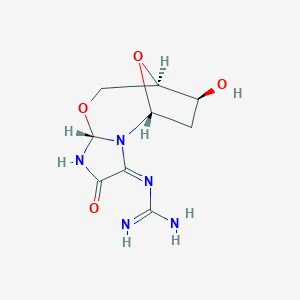
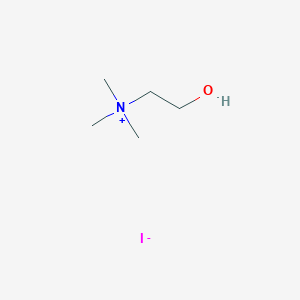
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
